molecular formula C14H8FN3 B1469347 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile CAS No. 1248585-38-7

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile

Cat. No.: B1469347
CAS No.: 1248585-38-7
M. Wt: 237.23 g/mol
InChI Key: MWHAZPBCCXVQOO-UHFFFAOYSA-N
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Description

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile (CAS 1248585-38-7) is a synthetically valuable fluorinated indole derivative. This compound features a indole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its presence in numerous bioactive molecules and pharmaceuticals . The molecular framework incorporates a pyridinyl group at the 1-position and a nitrile function at the 3-position of the indole ring, making it a versatile intermediate for cross-coupling reactions and further functionalization to create diverse molecular libraries for biological screening . Indole derivatives are extensively investigated for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The incorporation of a fluorine atom into heterocyclic compounds is a established strategy in drug discovery to enhance metabolic stability, improve lipophilicity, and increase bioavailability . The specific substitution pattern of this compound makes it a promising scaffold for the synthesis of novel compounds with potential antibacterial and antifungal activities, as research on closely related 5-fluoroindole-triazole hybrids has shown activity comparable to reference drugs like Ciprofloxacin . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-fluoro-1-pyridin-2-ylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-11-4-5-13-12(7-11)10(8-16)9-18(13)14-3-1-2-6-17-14/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHAZPBCCXVQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C3=C2C=CC(=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile generally follows these key steps:

  • Construction of the indole core with the cyano group at position 3.
  • Introduction of the fluorine atom at position 5 on the indole ring.
  • Installation of the pyridin-2-yl substituent at the nitrogen (N-1) position via cross-coupling reactions.

This synthetic route often involves the use of halogenated indole intermediates and palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling to attach the pyridin-2-yl group.

Preparation of Indole-3-carbonitrile Core

The 3-cyano group on the indole ring is typically introduced via the transformation of indole-3-carboxamide or indole-3-carboxylic acid derivatives. A common method involves:

  • Conversion of indole-3-carboxylic acid or related derivatives to the corresponding carboxamide.
  • Dehydration of the carboxamide to the nitrile using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of catalytic DMF, yielding indole-3-carbonitriles in good yields (65–85%).

For example, Hrizi et al. describe the preparation of 1H-indole-2-carbonitriles via acyl chloride intermediates that are converted to carboxamides and then dehydrated to nitriles. Although their work focuses on 2-carbonitriles, similar strategies apply to 3-carbonitriles.

Installation of the Pyridin-2-yl Group at N-1 Position

The nitrogen substitution with a pyridin-2-yl group is commonly achieved via palladium-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura coupling, which allows the formation of C–C bonds between an indole boronic acid derivative and a halogenated pyridine.

Key findings from Gulledge et al.:

  • Suzuki–Miyaura cross-coupling between indole boronic acids and 2,6-dibromopyridine or related pyridine halides efficiently forms the N-pyridin-2-yl indole derivatives.
  • The use of Pd(dba)2 as the palladium source and Xantphos as the ligand with cesium carbonate as the base in a biphasic solvent system (cyclopentyl methyl ether/water) at elevated temperatures (~106–115 °C) yields high conversions (up to 99%) within short reaction times.
  • Optimization of catalyst, ligand, base, and solvent system is critical for maximizing yield and minimizing side reactions such as Boc deprotection or impurity formation.
Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent System Temp (°C) Time (h) Conversion (%) Yield (%)
10 Pd(dba)2 (2.5%) Xantphos (5%) Cs2CO3 (3) Tol:H2O (4:1) 115 1 99 -
13 Pd(dba)2 (2.5%) Xantphos (5%) Cs2CO3 (1) CPME:H2O (4:1) 106 0.75 99 73

Note: CPME = cyclopentyl methyl ether; Tol = toluene.

This method is tolerant of various substituents on the indole ring, including electron-withdrawing and electron-donating groups, which supports its applicability to 5-fluoro substituted indoles.

Alternative N-Substitution Methods

Other alkylation methods for N-1 substitution include:

  • Direct alkylation of indole nitrogen using base (e.g., sodium hydride) and alkyl halides such as 2-(chloromethyl)pyridine hydrochloride under controlled temperature conditions.
  • Microwave-assisted synthesis can accelerate these reactions, providing efficient access to N-substituted indoles.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Reference
1 Carboxamide formation Indole-3-carboxylic acid + SOCl2 + NH3 Indole-3-carboxamide
2 Dehydration to nitrile Carboxamide + POCl3 Indole-3-carbonitrile
3 Fluorination or use of 5-fluoroindole Commercial 5-fluoroindole or electrophilic fluorination 5-Fluoroindole derivative
4 N-1 Pyridin-2-yl substitution Pd(dba)2/Xantphos, Cs2CO3, CPME:H2O, 106–115 °C, Suzuki–Miyaura coupling This compound

Research Findings and Considerations

  • The Suzuki–Miyaura cross-coupling method is the most robust and widely applicable for the introduction of the pyridin-2-yl group at N-1, offering high yields and good tolerance to functional groups.
  • The choice of catalyst and ligand (Pd(dba)2 and Xantphos) is critical for achieving high conversion and selectivity.
  • The use of mild bases like cesium carbonate and biphasic solvent systems enhances reaction efficiency and product purity.
  • Fluorine substitution at the 5-position is best introduced early or via commercially available intermediates to avoid complications in later steps.
  • Alkylation methods using sodium hydride and pyridinyl halides provide an alternative to cross-coupling but may require longer reaction times and careful temperature control.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This results in the reduction of postprandial blood sugar levels . The fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile to other indole and heterocyclic carbonitriles are critical for understanding its uniqueness. Below is a detailed analysis based on molecular similarity, synthetic pathways, and functional group variations.

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity (based on Tanimoto coefficients ≥0.75) to this compound:

Compound Name CAS Number Similarity Score Key Structural Differences
4-Fluoro-1H-indole-3-carbonitrile 387-43-9 0.83–0.88 Fluorine at indole 4-position; lacks pyridinyl substituent
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile 1260759-82-7 0.90 Pyrrole core instead of indole; fluorophenyl substituent
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile 1350543-67-7 0.86 Acrylonitrile side chain; fluorine at indole 6-position
5-Amino-1H-indole-3-carbonitrile 159768-57-7 0.80 Amino group at indole 5-position; lacks fluorine

Key Observations :

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile replaces the indole with a pyrrole ring, altering aromaticity and steric bulk, which may affect solubility and target selectivity .
Functional Group Impact on Pharmacological Properties
  • Fluorine Substitution: The 5-fluoro group in the target compound improves electronegativity and may enhance membrane permeability compared to non-fluorinated analogues like 5-Amino-1H-indole-3-carbonitrile .
  • Pyridinyl vs.

Research Findings and Limitations

Pharmacological Data Gaps

No direct biological data for this compound are available in the provided evidence.

Stability and Reactivity
  • The nitrile group in the target compound may confer metabolic stability compared to ester or amide-containing analogues (e.g., ’s depot formulation) but could increase susceptibility to nucleophilic attack under acidic conditions .

Biological Activity

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a fluorine atom and a pyridine ring, which are known to enhance biological activity. The presence of these functional groups contributes to its interaction with biological targets, making it a subject of interest in drug discovery.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, research on related pyridine derivatives has shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
5-Fluoro-1-(pyridin-2-yl)...TBDTBD

Antifungal Activity

In addition to antibacterial effects, compounds related to this compound have shown antifungal activity against strains like Candida albicans. The MIC values for these compounds against C. albicans were reported between 0.0048 and 0.039 mg/mL .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Target Fungi
Compound C0.0048C. albicans
Compound D0.039Fusarium oxysporum
5-Fluoro-1-(pyridin-2-yl)...TBDTBD

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies indicate that similar indole-based compounds can inhibit tumor growth effectively. For example, certain derivatives have shown IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK), which are crucial for cancer cell proliferation .

Case Study: Inhibition of CDK Activity

A study involving a series of indole derivatives demonstrated their ability to inhibit CDK activity significantly:

CompoundIC50 (µM)Target
Compound E0.36CDK2
Compound F1.8CDK9
5-Fluoro-1-(pyridin-2-yl)...TBDTBD

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. The fluorine atom may enhance lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Preparation of the indole core via cyclization of substituted anilines with propargyl bromide or similar reagents.
  • Step 2 : Fluorination at the 5-position using anhydrous potassium fluoride (KF) in sulfolane, as described for analogous pyridine carbonitriles .
  • Step 3 : Coupling the pyridin-2-yl group via Suzuki-Miyaura or Ullmann reactions.
  • Key Considerations : Monitor reaction progress using HPLC and optimize solvent polarity to enhance yields.

Q. How can X-ray crystallography confirm the structural identity of this compound?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane).
  • Collect diffraction data (Cu-Kα radiation, 293 K) and refine using software like SHELXL.
  • Validate bond lengths (e.g., C–C ≈ 1.36–1.44 Å) and angles against DFT-predicted geometries. Reported R factors < 0.06 ensure reliability .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work under inert gas (N₂/Ar) to prevent oxidation .
  • Store at 2–8°C in airtight containers, avoiding contact with moisture .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for fluorination steps to enhance nucleophilic substitution .
  • Catalyst Tuning : Use Pd(OAc)₂/XPhos for coupling reactions to reduce steric hindrance from the pyridinyl group.
  • Temperature Gradients : Perform fluorination at 80–100°C for 12–24 hours, monitoring via TLC.

Q. How to resolve contradictions between experimental NMR shifts and computational predictions?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra.
  • Compare experimental ¹H/¹³C NMR (in DMSO-d₆) with computed values, adjusting for solvent effects via the IEF-PCM model.
  • Reconcile discrepancies by analyzing tautomeric equilibria or paramagnetic shielding effects .

Q. What methodologies assess this compound’s activity against kinase targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., JAK2 or Aurora B).
  • Docking Studies : Perform molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets. Prioritize residues within 4 Å of the fluorophenyl group .
  • SAR Analysis : Compare IC₅₀ values with analogs lacking the pyridinyl or nitrile groups.

Q. How to analyze the electronic effects of the pyridinyl substituent on reactivity?

  • Methodological Answer :
  • Spectroscopic Analysis : Use UV-Vis to measure λₘₐₐ shifts in different solvents, correlating with electron-withdrawing effects.
  • Computational Studies : Calculate NBO charges and Fukui indices to identify electrophilic/nucleophilic sites.
  • Crystallographic Data : Compare π-stacking distances (e.g., 3.5–4.0 Å) in related indole derivatives to assess conjugation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
Reactant of Route 2
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5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile

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